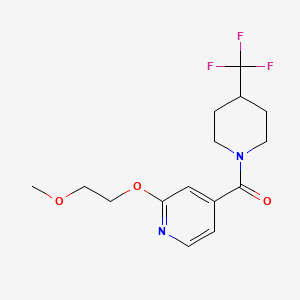

![molecular formula C14H7BrCl2N2OS2 B2782177 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 392252-21-0](/img/structure/B2782177.png)

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

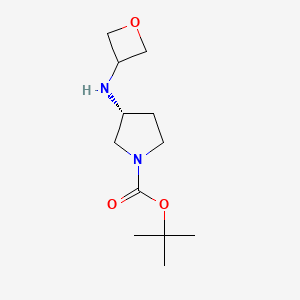

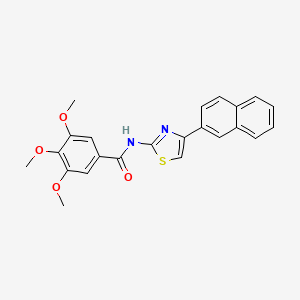

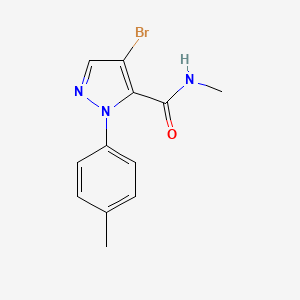

The compound “4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also seems to have a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Thiophene derivatives are known to exhibit various pharmacological applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as is common for similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a variety of analytical techniques, including mass spectrometry, NMR spectroscopy, and IR spectroscopy .Applications De Recherche Scientifique

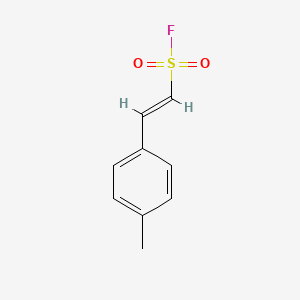

Materials Science and Electronics

The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) . The bromo functionality at position 4 in our compound can serve as a handle for halogen exchange or coupling chemistry, making it valuable for designing novel electronic materials.

Agrochemical Applications

Thiophene-derived small organic molecules have found applications in agrochemicals. While specific studies on our compound are limited, its structural features suggest potential use as a building block for designing new agrochemical agents. Further investigations could explore its pesticidal or herbicidal properties .

Pharmaceutical Research

Thiophene derivatives have attracted attention in pharmaceutical research due to their diverse biological activities. Our model compound contains an amide group at position 2, which facilitates functionalization. Researchers could explore its potential as a scaffold for drug development. The aldehyde group at position 3 also offers synthetic versatility .

Nonlinear Optical Materials

Although direct studies on our compound are scarce, related thiophene derivatives have been investigated for their nonlinear optical properties. These materials find applications in optical communication, laser technology, and photonic devices. Researchers could explore the bromo-substituted thiophene system for similar purposes .

Electron-Induced Decomposition Studies

Recent research has focused on electron-induced decomposition pathways of brominated compounds. While not specific to our compound, understanding its behavior under electron attachment could provide insights into its reactivity and potential applications .

Synthetic Strategies and Derivatives

Our compound’s synthesis involves successive direct lithiations and bromination reactions. Researchers interested in developing novel derivatives could explore further functionalization at the amide and aldehyde positions. The presence of bromine at position 4 opens up possibilities for halogen exchange reactions .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2OS2/c15-8-3-1-7(2-4-8)13(20)19-14-18-10(6-21-14)9-5-11(16)22-12(9)17/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZVZKMXGGVTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2782096.png)

![2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid](/img/structure/B2782097.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)